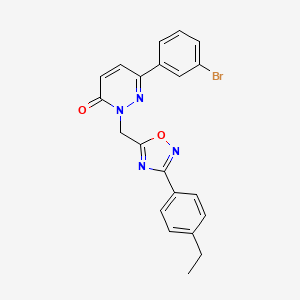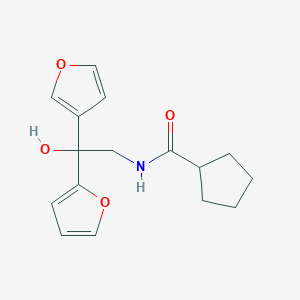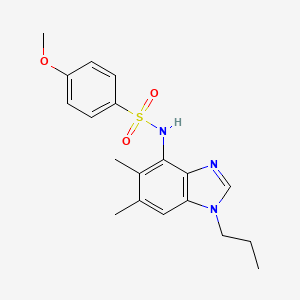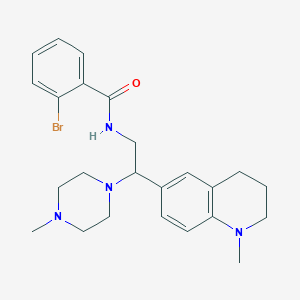
(3-Nitrophenyl)methyl 4-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitrophenyl)methyl 4-formylbenzoate, also known as NFMFB, is an organic compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis. NFMFB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C.
Wissenschaftliche Forschungsanwendungen
(3-Nitrophenyl)methyl 4-formylbenzoate has been studied for its potential applications in drug development and chemical synthesis. It has been shown to have antibacterial, antifungal, and antitumor activity in vitro. (3-Nitrophenyl)methyl 4-formylbenzoate has also been used as a building block in the synthesis of other organic compounds, such as benzofurans and benzothiazoles. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
Wirkmechanismus
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic pathways. In cancer cells, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
(3-Nitrophenyl)methyl 4-formylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitrophenyl)methyl 4-formylbenzoate can inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. (3-Nitrophenyl)methyl 4-formylbenzoate has also been shown to have antitumor activity in vitro, with the ability to induce apoptosis in cancer cells. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to act as a fluorescent probe for detecting the presence of metal ions in biological systems, making it useful for studying metal ion homeostasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Nitrophenyl)methyl 4-formylbenzoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Its antibacterial, antifungal, and antitumor activity also make it a useful tool for studying these biological processes. However, one limitation of using (3-Nitrophenyl)methyl 4-formylbenzoate is its potential toxicity, which may limit its use in certain experiments. Additionally, the multistep synthesis process required to produce (3-Nitrophenyl)methyl 4-formylbenzoate may make it less practical for large-scale production.
Zukünftige Richtungen
There are several potential future directions for research involving (3-Nitrophenyl)methyl 4-formylbenzoate. One area of interest is the development of (3-Nitrophenyl)methyl 4-formylbenzoate-based fluorescent probes for detecting the presence of specific metal ions in biological systems. Another area of interest is the synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate analogs with improved antibacterial, antifungal, and antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate and its potential applications in drug development.
Synthesemethoden
The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with methyl 3-aminobenzoate to form 4-nitrobenzoyl methyl 3-aminobenzoate. This intermediate is then reacted with formaldehyde and sodium hydroxide to form (3-Nitrophenyl)methyl 4-formylbenzoate. The reaction mechanism involves nucleophilic addition of the amine group to the carbonyl group of the 4-nitrobenzoyl chloride, followed by condensation with formaldehyde to form the final product.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methyl 4-formylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608573.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2608574.png)

![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)


![2-(3-(Diethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2608582.png)




![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)
